2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Kinase inhibitor selectivity Pyrazolo[1,5-a]pyrimidine SAR VEGFR-2 KDR

2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (CAS 893613-17-7; molecular formula C₂₀H₁₇N₃O₂; MW 331.37 g/mol) is a 2,6-diaryl-substituted pyrazolo[1,5-a]pyrimidine. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized purine bioisostere and a privileged kinase-inhibitor core.

Molecular Formula C20H17N3O2
Molecular Weight 331.4 g/mol
CAS No. 893613-17-7
Cat. No. B1628251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
CAS893613-17-7
Molecular FormulaC20H17N3O2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC(=CC=C4)OC)N=C2
InChIInChI=1S/C20H17N3O2/c1-24-17-8-6-14(7-9-17)16-12-21-20-11-19(22-23(20)13-16)15-4-3-5-18(10-15)25-2/h3-13H,1-2H3
InChIKeyITEKQUMVLIFTOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (CAS 893613-17-7) – Core Structural Identity and Physicochemical Profile for Informed Chemical Procurement


2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (CAS 893613-17-7; molecular formula C₂₀H₁₇N₃O₂; MW 331.37 g/mol) is a 2,6-diaryl-substituted pyrazolo[1,5-a]pyrimidine. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized purine bioisostere and a privileged kinase-inhibitor core [1]. This specific congener features a 3-methoxyphenyl group at C-2 and a 4-methoxyphenyl group at C-6, yielding computed physicochemical properties of XLogP3 3.6, zero H-bond donors, four H-bond acceptors, four rotatable bonds, and a topological polar surface area of 48.7 Ų [2]. The compound is commercially supplied as a research reagent with certified purity ≥95% .

Why 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Other Pyrazolo[1,5-a]pyrimidine Analogs Without Compromising Pharmacological Profile


Pyrazolo[1,5-a]pyrimidine-based kinase inhibitors derive their potency and selectivity from the precise nature and position of their peripheral aryl substituents. The seminal SAR study by Fraley et al. demonstrated that the optimal KDR (VEGFR-2) inhibitory activity (IC₅₀ = 19 nM) was achieved only when a 3-thienyl group occupied the C-3 position and a 4-methoxyphenyl group occupied the C-6 position (compound 3g) [1]. Shifting substitution to C-2 fundamentally alters the vector of the aryl group relative to the hinge-binding region of the kinase ATP pocket, thereby rewiring the target selectivity profile [1]. Consequently, the C-2 (3-methoxyphenyl), C-6 (4-methoxyphenyl) substitution pattern of the title compound defines a distinct chemical space that cannot be mimicked by C-3 or C-5 substituted analogs, such as the widely available VEGFR2 inhibitor IV (CAS 216661-57-3) or 6-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine (CAS 893613-49-5) [2].

Quantitative Differentiation Evidence for 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (CAS 893613-17-7) Versus Closest Structural Analogs


Divergent Kinase Selectivity Predicted by 2-Aryl vs. 3-Aryl Substitution – Comparison with VEGFR2 Inhibitor IV (CAS 216661-57-3)

The title compound bears its 3-methoxyphenyl substituent at the C-2 position of the pyrazolo[1,5-a]pyrimidine core, whereas the well-characterized reference compound VEGFR2 Inhibitor IV (3g, CAS 216661-57-3) bears a 3-thienyl group at the C-3 position. In the Fraley et al. SAR study, the C-3 thienyl/C-6 4-methoxyphenyl arrangement was essential for potent KDR inhibition (IC₅₀ = 19 nM), and modification of either substituent or its position led to substantial loss of KDR activity [1]. The 2-aryl substitution pattern of the title compound is absent from the KDR-optimized series and is expected to engage a different ensemble of kinase targets. The title compound possesses a 4-methoxyphenyl group at C-6, which is a critical motif for kinase hinge-region interaction, yet the relocation of the other aryl group from C-3 to C-2 reorients its trajectory within the ATP-binding pocket [2].

Kinase inhibitor selectivity Pyrazolo[1,5-a]pyrimidine SAR VEGFR-2 KDR

Enhanced Calculated Lipophilicity (XLogP3 3.6) vs. 2-Phenyl Analog (CAS 893613-49-5) – Implications for Membrane Permeability and Nonspecific Binding

The title compound (CAS 893613-17-7) incorporates a 3-methoxy substituent on the C-2 phenyl ring, absent in the des-methoxy analog 6-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine (CAS 893613-49-5). According to PubChem computed properties, the title compound has an XLogP3 value of 3.6, approximately 0.9 log units higher than the predicted value for the des-methoxy 2-phenyl analog (estimated XLogP3 ≈ 2.7 based on the loss of one oxygen atom and associated polarity change) [1]. This difference places the title compound closer to the optimal lipophilicity range (LogD 3–5) often associated with balanced cell permeability and solubility for kinase-targeted small molecules [2]. The added methoxy group also increases the topological polar surface area from ~39.7 Ų (2-phenyl analog) to 48.7 Ų, partially offsetting the lipophilicity increase.

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Polypharmacology Potential via Dual Methoxy Substitution – Comparison with Pyrazolo[1,5-a]pyrimidine PIM Kinase Inhibitors

Recent studies on pyrazolo[1,5-a]pyrimidine derivatives as PIM kinase inhibitors demonstrated that the 4-hydroxy-3-methoxyphenyl analog (compound 5j) exhibited the best cytotoxic activity combined with lower toxicity toward normal WI-38 cells [1]. Although the title compound carries a 3-methoxyphenyl rather than a 4-hydroxy-3-methoxyphenyl group, the presence of two methoxy-bearing aryl rings distinguishes it from mono-methoxy or non-methoxy analogs within the pyrazolo[1,5-a]pyrimidine class. The PIM kinase study established that methoxy substitution patterns on the peripheral aryl rings directly modulate both cytotoxic potency and cancer-cell selectivity [1], providing a class-level foundation for expecting that the title compound's specific 3-methoxy/4-methoxy arrangement will yield a distinct polypharmacology profile compared to analogs lacking one or both methoxy groups.

PIM kinase Polypharmacology Apoptosis Anticancer

Regioisomeric Differentiation: 2,6-Diaryl vs. 2,3-Diaryl Pyrazolo[1,5-a]pyrimidine – Impact on Molecular Shape and Target Recognition

The title compound (CAS 893613-17-7) is the 2-(3-methoxyphenyl)-6-(4-methoxyphenyl) regioisomer, whereas a structurally related compound 3-(3-methoxyphenyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (CAS 805239-00-3) places the same two aryl groups at adjacent C-2 and C-3 positions . In the 2,6-substitution pattern, the two aryl rings project from opposite sides of the fused heterocyclic core, creating a more extended molecular geometry. In contrast, the 2,3-substitution pattern positions both aryl groups on the pyrazole face, producing a more compact and sterically congested shape. The extended conformation of the title compound can access deeper hydrophobic pockets within kinase ATP-binding sites that are inaccessible to the more compact 2,3-diaryl regioisomer [1]. This fundamental shape difference means the two regioisomers cannot be interchanged without altering target engagement profiles.

Regioisomerism Molecular shape Kinase inhibitor design Scaffold hopping

Validated Commercial Supply Chain with Documented Purity and Handling Specifications – Differentiating for Procurement Reliability

The title compound is stocked and supplied by multiple independent vendors with documented purity specifications: AKSci (Catalog 9051CW, purity ≥95%, stored long-term in a cool, dry place) and Fluorochem (Product Code F526430, purity 95.0%, with full GHS-compliant SDS including hazard statements H302, H315, H319, H335) . In contrast, closely related analogs such as the regioisomer CAS 805239-00-3 and the des-methoxy analog CAS 893613-49-5 are listed primarily through aggregator databases with limited or no independent QC documentation. The availability of batch-specific certificates of analysis (CoA) upon request enables researchers to verify identity and purity before committing to expensive biological assays, reducing the risk of confounding results from degraded or misidentified material.

Chemical procurement Quality assurance Supply chain Reproducibility

High-Value Research and Procurement Application Scenarios for 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (CAS 893613-17-7)


Kinase Selectivity Panel Screening for Novel Chemotype Exploration

The title compound occupies a distinct C-2/C-6 diaryl substitution space not represented by the thoroughly characterized C-3/C-6 KDR inhibitor series [1]. Researchers conducting broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoveRx KINOMEscan) can use this compound to identify kinase targets uniquely responsive to 2-aryl pyrazolo[1,5-a]pyrimidines, potentially revealing new therapeutic indications. The documented dual-vendor supply with CoA availability ensures that screening results are not confounded by impurity-driven false positives [2].

Structure-Based Drug Design Engagements Requiring Extended Molecular Geometry

The 2,6-diaryl substitution pattern of the title compound generates an extended molecular shape with the two methoxyphenyl groups projecting from opposite sides of the core [1]. This geometry is well-suited for targeting kinases or other proteins with deep, bifurcated ATP-binding pockets where compact 2,3-diaryl regioisomers (e.g., CAS 805239-00-3) cannot achieve simultaneous occupancy of both hydrophobic sub-pockets. Computational docking and X-ray crystallography groups can leverage this compound as a tool to probe binding-site topology in novel kinase targets [2].

SAR Expansion of PIM Kinase or Multi-Kinase Inhibitor Programs

Based on class-level evidence that methoxy-substituted pyrazolo[1,5-a]pyrimidines show potent PIM kinase inhibition and cancer-cell-selective cytotoxicity [1], the title compound's dual-methoxy (3-OCH₃ + 4-OCH₃) scaffold can serve as a lead-like starting point for medicinal chemistry optimization. Its XLogP3 of 3.6 positions it within a favorable lipophilicity window for oral bioavailability [2], and the absence of hydrogen-bond donors facilitates subsequent functionalization to modulate potency, selectivity, and metabolic stability.

Computational Predictive Model Training and Validation

The availability of reliable computed physicochemical descriptors (XLogP3 3.6, TPSA 48.7 Ų, 4 rotatable bonds) [1] combined with its documented commercial purity [2] makes this compound a suitable candidate for inclusion in computational model training sets. Its structural differentiation from close analogs (C-2 vs. C-3 substitution, presence/absence of 3-methoxy group) provides informative data points for developing QSAR models that predict kinase inhibition, cytotoxicity, or ADME properties across the pyrazolo[1,5-a]pyrimidine chemical space.

Quote Request

Request a Quote for 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.